8-Hexadecyne
CAS No.: 19781-86-3
Cat. No.: VC20744113
Molecular Formula: C16H30
Molecular Weight: 222.41 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19781-86-3 |
---|---|
Molecular Formula | C16H30 |
Molecular Weight | 222.41 g/mol |
IUPAC Name | hexadec-8-yne |
Standard InChI | InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-14H2,1-2H3 |
Standard InChI Key | YSDKMBBHKZXPME-UHFFFAOYSA-N |
SMILES | CCCCCCCC#CCCCCCCC |
Canonical SMILES | CCCCCCCC#CCCCCCCC |
Chemical Identity and Structure
8-Hexadecyne, also known as hexadec-8-yne or diheptylacetylene, is a long-chain alkyne with a molecular formula of C₁₆H₃₀. The structure features a linear hydrocarbon chain with a triple bond situated between the 8th and 9th carbon atoms. This internal positioning of the triple bond gives 8-Hexadecyne unique chemical reactivity compared to terminal alkynes.
Chemical Identifiers
The following table presents the key chemical identifiers for 8-Hexadecyne:
Identifier | Value |
---|---|
CAS Registry Number | 19781-86-3 |
Molecular Formula | C₁₆H₃₀ |
Molecular Weight | 222.416 g/mol |
InChI Key | YSDKMBBHKZXPME-UHFFFAOYSA-N |
SMILES Notation | CCCCCCCC#CCCCCCCC |
PubChem CID | 123387 |
IUPAC Name | hexadec-8-yne |
The molecular structure of 8-Hexadecyne consists of two heptyl chains connected by a carbon-carbon triple bond. This arrangement gives the molecule a linear geometry with a rigid section at the triple bond location.
Physical and Chemical Properties
8-Hexadecyne exists as a colorless to almost colorless clear liquid at standard room temperature and pressure. Its physical properties make it suitable for various laboratory applications and chemical reactions.
Physical Properties
The following table summarizes the key physical properties of 8-Hexadecyne:
Property | Value |
---|---|
Physical State (20°C) | Liquid |
Color | Colorless to almost colorless |
Specific Gravity (20/20) | 0.80 |
Refractive Index | 1.4460-1.4490 |
Melting Point | 17.51°C (estimated) |
Boiling Point | 115-116°C (at 0.5 mmHg) |
Flash Point | 124.5°C |
Vapor Pressure | 0.00384 mmHg at 25°C |
Chemical Properties
As an internal alkyne, 8-Hexadecyne demonstrates chemical behavior characteristic of carbon-carbon triple bonds. The triple bond serves as a reactive site for various chemical transformations, including:
-
Hydrogenation reactions to form the corresponding alkane (hexadecane)
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Hydration reactions to form ketones
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Halogenation to form tetrahalides
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Cycloaddition reactions
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Metal-catalyzed coupling reactions
The internal positioning of the triple bond typically results in lower reactivity compared to terminal alkynes but often provides greater selectivity in certain reactions.
Hazard Type | Classification |
---|---|
Skin Irritation | Category 2 |
Eye Irritation | Category 2A |
Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) |
Aspiration Hazard | Category 1 (H304) |
Applications and Uses
8-Hexadecyne has several applications in research and development contexts. The compound is primarily utilized in organic synthesis and serves as a valuable building block for constructing more complex molecular structures.
Research Applications
The primary applications of 8-Hexadecyne include:
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As a catalyst in organic synthesis reactions
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For the synthesis of other organic compounds
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As a model compound for studying alkyne chemistry
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In research investigating carbon-carbon triple bond transformations
8-Hexadecyne is exclusively intended for research and development purposes, to be used by or under the supervision of technically qualified individuals. This restriction emphasizes its specialized role in chemical research rather than commercial or consumer applications.
Supplier | Catalog Number | Quantity | Purity | Price (as of 2025) |
---|---|---|---|---|
TCI America | H0434 | 5 mL | >99.0% (GC) | $184.00 |
Fisher Scientific | H04345ML | 5 mL | ≥99.0% (GC) | Varies by contract |
AK Scientific | 6907AL | - | Research grade | - |
The high purity of commercially available 8-Hexadecyne (>99.0%) makes it suitable for sensitive research applications where contaminants could interfere with experimental results.
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